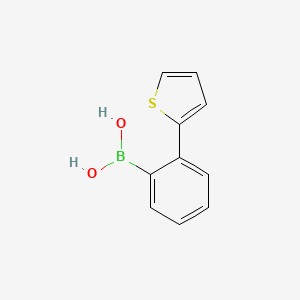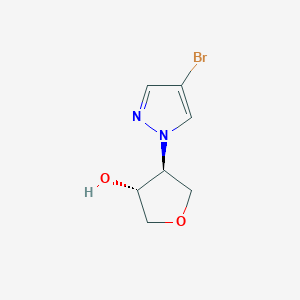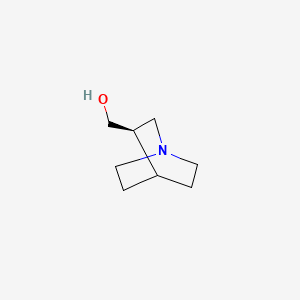
(R)-Quinuclidine-3-methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-Quinuclidine-3-methanol is a chiral compound with a quinuclidine backbone and a hydroxymethyl group attached to the third carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
®-Quinuclidine-3-methanol can be synthesized through several methods. One common approach involves the reduction of quinuclidin-3-one using a chiral reducing agent to ensure the desired stereochemistry. Another method includes the catalytic hydrogenation of quinuclidine-3-carboxylic acid derivatives.
Industrial Production Methods
Industrial production of ®-Quinuclidine-3-methanol typically involves large-scale catalytic hydrogenation processes. These methods are optimized for high yield and purity, often employing advanced catalysts and reaction conditions to ensure the efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions
®-Quinuclidine-3-methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form quinuclidin-3-one.
Reduction: Further reduction can lead to the formation of quinuclidine derivatives.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used under basic conditions.
Major Products
Oxidation: Quinuclidin-3-one.
Reduction: Various quinuclidine derivatives.
Substitution: Substituted quinuclidine-3-methanol derivatives.
Scientific Research Applications
®-Quinuclidine-3-methanol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of ®-Quinuclidine-3-methanol involves its interaction with specific molecular targets. In medicinal chemistry, it may act as a ligand for certain receptors, modulating their activity. The hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Quinuclidine: The parent compound without the hydroxymethyl group.
Quinuclidin-3-one: The oxidized form of ®-Quinuclidine-3-methanol.
Quinuclidine-3-carboxylic acid: A carboxylated derivative.
Uniqueness
®-Quinuclidine-3-methanol is unique due to its chiral nature and the presence of the hydroxymethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound in asymmetric synthesis and receptor studies.
Properties
Molecular Formula |
C8H15NO |
|---|---|
Molecular Weight |
141.21 g/mol |
IUPAC Name |
[(3R)-1-azabicyclo[2.2.2]octan-3-yl]methanol |
InChI |
InChI=1S/C8H15NO/c10-6-8-5-9-3-1-7(8)2-4-9/h7-8,10H,1-6H2/t8-/m1/s1 |
InChI Key |
GUAWHSHTXVVCLZ-MRVPVSSYSA-N |
Isomeric SMILES |
C1CN2CCC1[C@H](C2)CO |
Canonical SMILES |
C1CN2CCC1C(C2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


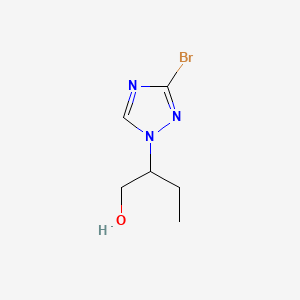
![Rac-3-[(2r,5s)-5-(trifluoromethyl)pyrrolidin-2-yl]propanoic acid hydrochloride](/img/structure/B11715511.png)
![(2E)-5-(prop-2-en-1-yl)-2-[(2E)-2-[(thiophen-2-yl)methylidene]hydrazin-1-ylidene]-1,3-thiazolidin-4-one](/img/structure/B11715517.png)

![2-[(Butoxymethanethioyl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B11715526.png)
![2-[2-(3-Nitrophenyl)-2-oxoethyl]isoquinolinium](/img/structure/B11715535.png)
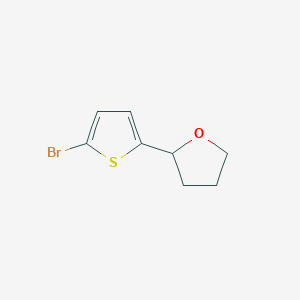
![2,2'-[Oxybis(2,1-ethanediyloxy-2,1-ethanediyl)]bis[1H-isoindole-1,3(2H)-dione]](/img/structure/B11715557.png)
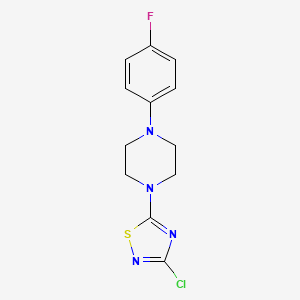
![2,2,2-Trifluoro-1-[4-(trifluoromethyl)-3-indolyl]ethanone](/img/structure/B11715561.png)

